molecular formula C7H4INOS B1311827 2-Iodobenzo[d]thiazol-6-ol CAS No. 78431-08-0

2-Iodobenzo[d]thiazol-6-ol

Cat. No.: B1311827
CAS No.: 78431-08-0
M. Wt: 277.08 g/mol
InChI Key: DKBIUTVCIIPVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodobenzo[d]thiazol-6-ol is an organic compound with the molecular formula C₇H₄INOS and a molecular weight of 277.08 g/mol It is a derivative of benzothiazole, characterized by the presence of an iodine atom at the 2-position and a hydroxyl group at the 6-position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobenzo[d]thiazol-6-ol can be achieved through several methods. One common approach involves the cyclization of arylthiourea in the presence of an oxidizing agent such as liquid bromine . This method, however, involves handling highly corrosive and toxic reagents. An alternative, greener method involves the use of electrosynthesis, which is an energy-efficient and environmentally benign process. This method uses aniline derivatives and ammonium thiocyanate in the presence of sodium bromide as an electrolyte and brominating agent, under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodobenzo[d]thiazol-6-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Substitution Products: Various substituted benzothiazoles.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and thioethers.

Mechanism of Action

The mechanism of action of 2-Iodobenzo[d]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group on the benzothiazole ring contribute to its reactivity and ability to form hydrogen bonds, which can influence its binding to biological targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Aminobenzothiazole: Lacks the iodine atom and hydroxyl group, resulting in different reactivity and applications.

    2-Methylbenzothiazole: Contains a methyl group instead of an iodine atom, affecting its chemical properties and uses.

    2-Chlorobenzothiazole:

Uniqueness: 2-Iodobenzo[d]thiazol-6-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the benzothiazole ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for hydrogen bonding, which can enhance its utility in various scientific and industrial applications .

Properties

IUPAC Name

2-iodo-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBIUTVCIIPVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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